molecular formula C10H14ClNOS B067118 8-Methoxythiochroman-3-amine hydrochloride CAS No. 178553-33-8

8-Methoxythiochroman-3-amine hydrochloride

Cat. No.: B067118
CAS No.: 178553-33-8
M. Wt: 231.74 g/mol
InChI Key: DMZANJSHVQKNQW-UHFFFAOYSA-N
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Description

8-Methoxythiochroman-3-amine hydrochloride is a heterocyclic compound with the molecular formula C₁₀H₁₄ClNOS. It is a derivative of thiochroman, characterized by the presence of a methoxy group at the 8th position and an amine group at the 3rd position, forming a hydrochloride salt. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxythiochroman-3-amine hydrochloride typically involves the following steps:

    Formation of Thiochroman Core: The thiochroman core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioether and an aldehyde, under acidic conditions.

    Introduction of Methoxy Group: The methoxy group is introduced at the 8th position via a nucleophilic substitution reaction using a methoxy-containing reagent.

    Amination at the 3rd Position: The amine group is introduced at the 3rd position through a reductive amination reaction, where an appropriate amine is reacted with the thiochroman core in the presence of a reducing agent.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: 8-Methoxythiochroman-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Methoxythiochroman-3-amine hydrochloride has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-Methoxythiochroman-3-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Thiochroman-3-amine Derivatives: Compounds with similar core structures but different substituents.

    Methoxythiochroman Derivatives: Compounds with methoxy groups at different positions.

Uniqueness of 8-Methoxythiochroman-3-amine Hydrochloride:

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZANJSHVQKNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591437
Record name 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178553-33-8
Record name 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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